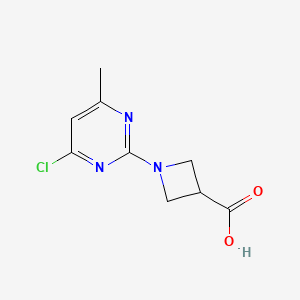

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid

Description

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine (position 4) and methyl (position 6), covalently linked to an azetidine-3-carboxylic acid moiety. This structure combines a nitrogen-rich aromatic system with a strained four-membered azetidine ring and a carboxylic acid group, making it a candidate for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors requiring rigid, small-ring scaffolds .

Properties

IUPAC Name |

1-(4-chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c1-5-2-7(10)12-9(11-5)13-3-6(4-13)8(14)15/h2,6H,3-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVPBUYLOGJZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC(C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloro-4,6-dimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.

Introduction of the Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of azetidine and pyrimidine compounds can inhibit the growth of various bacterial strains. The incorporation of the chloro and methyl groups enhances its efficacy against pathogens by disrupting their cellular processes .

Anticancer Potential

Recent investigations have suggested that 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is necessary to elucidate these mechanisms and evaluate its effectiveness in clinical settings.

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its structural components suggest it may interact with specific biochemical pathways in pests, leading to mortality or reduced fertility. This application is particularly relevant in developing environmentally friendly pest control agents that minimize harm to non-target organisms .

Material Science

Polymer Synthesis

In material science, this compound serves as a valuable building block for synthesizing novel polymers. Its unique chemical structure allows for the development of materials with tailored properties, such as increased thermal stability and mechanical strength. These materials can be utilized in various applications, including coatings, adhesives, and composites .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Medicinal Chemistry | Demonstrated inhibition of bacterial growth in vitro. |

| Anticancer Research | Cancer Biology | Induced apoptosis in cancer cell lines; potential for further development as an anticancer agent. |

| Pesticide Development | Agricultural Chemistry | Effective against common agricultural pests; further studies needed for field efficacy. |

| Polymer Development | Material Science | Successful incorporation into polymer matrices, enhancing material properties. |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Analog 1: 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic Acid

- Structure : Replaces azetidine with a six-membered piperidine ring.

- Key Differences: Molecular Weight: 255.70 g/mol (vs. ~243.66 g/mol for the azetidine analog) due to the larger piperidine ring . CAS Number: 1264036-29-4 .

Analog 2: 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic Acid

- Structure : Substitutes pyrimidine with 1,3,5-triazine and methyl with methoxy.

- Key Differences :

Analog 3: 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic Acid

Analog 4: 3-[(4-Chloro-6-methylpyrimidin-2-yl)oxy]azetidine-1-carboxylate

- Structure : Oxygen linker between pyrimidine and azetidine; carboxylic acid replaced with an ester.

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Implications

| Property | Target Compound | Piperidine Analog | Triazine Analog | Methylthio Analog |

|---|---|---|---|---|

| Ring Strain | High (azetidine) | Low (piperidine) | High (azetidine) | High (azetidine) |

| Metabolic Stability | Moderate | High | Moderate | Low (due to MeS) |

| Solubility (logP) | ~1.2 (carboxylic acid) | ~1.5 | ~0.8 (methoxy) | ~1.8 (hydrophobic MeS) |

Research Findings

- Biological Activity : The azetidine analog’s rigidity may enhance selectivity in kinase inhibitors, as seen in pyrimidine-based drug candidates .

- Synthetic Challenges : Azetidine’s strain complicates direct functionalization, requiring optimized coupling conditions compared to piperidine derivatives .

- Positional Isomerism : Chloro at pyrimidine position 4 (target) vs. 5 (as in 1-(5-Cl-pyrimidin-2-yl)azetidine-3-COOH) alters hydrogen-bonding patterns in target binding pockets .

Biological Activity

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry, characterized by its unique molecular structure, which includes a pyrimidine ring and an azetidine moiety. Its molecular formula is C₉H₁₀ClN₃O₂, with a molecular weight of approximately 227.65 g/mol . This compound has garnered attention for its various biological activities and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes and receptors involved in disease pathways. The presence of the carboxylic acid group enhances its reactivity, allowing it to participate in various biochemical reactions.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Binding Affinity Studies

Interaction studies have demonstrated the compound's binding affinity to several biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions. The specific binding profiles can inform the development of targeted therapies for diseases such as cancer and inflammatory disorders.

Comparative Biological Activity

A comparison of this compound with other azetidine derivatives reveals variations in biological activity based on structural modifications. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | Structure | Contains a phenyl group instead of a pyrimidine, potentially altering biological activity. |

| 1-(6-Methylpyridin-2-yl)azetidine-3-carboxylic acid | Structure | Features a pyridine ring; may exhibit different interaction profiles compared to pyrimidines. |

| 1-(2-Aminopyrimidin-4-yl)azetidine-3-carboxylic acid | Structure | Contains an amino group that could enhance solubility and bioavailability. |

These comparisons underscore the influence of substituents on the compound's pharmacological profile and therapeutic potential.

Study on Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to exhibit an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy in inhibiting cell growth .

Neurological Implications

Another area of investigation involves the neurological implications of azetidine derivatives. A related compound, azetidine-2-carboxylic acid (Aze), demonstrated neurotoxic effects in animal models, leading to oligodendrocyte damage and apoptosis . While this study focused on a different azetidine derivative, it raises concerns about potential neurotoxicity that could be relevant for this compound as well.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic coupling. A plausible route starts with the condensation of 4-chloro-6-methylpyrimidin-2-amine with a protected azetidine-3-carboxylic acid derivative. Key steps include:

- Cyclization : Use of palladium catalysts (e.g., Pd(PPh₃)₄) or copper-mediated Ullmann coupling for pyrimidine-azetidine bond formation .

- Carboxylic Acid Deprotection : Acidic (HCl/THF) or basic (NaOH/EtOH) hydrolysis, with reaction time and temperature optimized to avoid side reactions (e.g., decarboxylation) .

- Solvent Selection : Polar aprotic solvents like DMF or toluene enhance solubility of intermediates, while minimizing byproducts .

Critical Parameters : Catalyst loading (5–10 mol%), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:azetidine precursor) significantly impact yield (reported 45–68% in analogous compounds) .

Advanced: How can computational modeling optimize reaction pathways for this compound’s derivatives?

Methodological Answer:

Quantum mechanical calculations (DFT, MP2) and reaction path sampling (e.g., NEB method) predict transition states and intermediate stability. For example:

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring for functionalization .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s role in stabilizing charged intermediates during cyclization .

- Machine Learning : Train models on existing pyrimidine-azetidine reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for new derivatives .

Validation : Cross-reference computational results with experimental LC-MS and NMR data to refine accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrimidine C4-Cl at δ ~160 ppm in ¹³C; azetidine protons as multiplet at δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of COOH group at m/z Δ = -44) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) validate functional groups .

Purity Assessment : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Dose-Response Curves : Test across concentrations (nM–μM) to identify true IC₅₀ values vs. off-target effects .

- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to rule out polymorphic or stereochemical variations .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate under identical buffer/pH conditions .

Case Example : If antimicrobial activity conflicts, re-test using CLSI broth microdilution guidelines with standardized bacterial strains .

Basic: What are the key considerations for designing SAR studies on this compound?

Methodological Answer:

- Core Modifications : Vary substituents on the pyrimidine (e.g., Cl → F, methyl → ethyl) and azetidine (e.g., carboxylic acid → ester) to assess steric/electronic effects .

- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, bacterial growth) with triplicate measurements .

- Data Correlation : Use QSAR models to link structural descriptors (logP, polar surface area) to activity trends .

Advanced: How can advanced chromatography hyphenated with mass spectrometry improve impurity profiling?

Methodological Answer:

- LC-MS/MS : Identify trace impurities (e.g., dechlorinated byproducts) via MRM transitions and isotopic patterns .

- Ion Mobility-MS : Resolve isobaric impurities (e.g., regioisomers) using collision cross-section differences .

- Quantification : Spike synthetic impurities (0.1–1.0%) as internal standards to validate detection limits .

Basic: What strategies enhance solubility and stability in aqueous formulations for in vivo studies?

Methodological Answer:

- Salt Formation : Convert carboxylic acid to sodium/potassium salts (improves solubility >5 mg/mL in PBS) .

- Co-Solvents : Use cyclodextrins (10–20% w/v) or PEG-400 to stabilize the compound in physiological buffers .

- Lyophilization : Pre-formulate with trehalose (1:1 ratio) to prevent degradation during storage .

Advanced: What experimental design principles apply to optimizing catalytic asymmetric synthesis of this compound?

Methodological Answer:

- DoE Approach : Use a central composite design to test chiral ligands (e.g., BINAP, Josiphos), catalyst loadings (1–5 mol%), and temperatures .

- Enantiomeric Excess (ee) : Monitor via chiral HPLC (Chiralpak IA column, hexane/IPA) and optimize using response surface methodology .

- Kinetic Analysis : Fit reaction progress curves to determine rate-limiting steps (e.g., ligand dissociation vs. oxidative addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.